molecular formula C14H9BrF3NO2 B7547880 5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide

5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No. B7547880
M. Wt: 360.13 g/mol
InChI Key: ZKCFHRYMOQJJGQ-UHFFFAOYSA-N
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Description

5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TFB or TFB-TBOA and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

  • Synthesis of Nilotinib (Wang Cong-zhan, 2009): This study details the synthesis process of Nilotinib, an antitumor agent. The process involves several steps, including the reaction of 5-bromo-3-(trifluoromethyl)phenylamine with other compounds.

  • Antimicrobial Activity of Salicylanilide Derivatives (Ienascu et al., 2019): This research explores the antimicrobial activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. The compounds were tested against various bacterial and fungal strains, with certain derivatives showing significant antimicrobial activity.

  • Antifungal Activity of Novel Derivatives (Ienascu et al., 2018): The study focuses on the antifungal properties of new molecules derived from N-(2-bromo-phenyl)-2-hydroxy-benzamide. The synthesized compounds were tested against various fungi, revealing notable antifungal activity for some derivatives.

  • Synthesis of Alpha-Hydroxycarboxylic Acid Derivatives (Trost et al., 2004): This paper discusses the use of 5H-oxazol-4-ones as building blocks for synthesizing alpha-hydroxycarboxylic acid derivatives. The process includes a step involving N-acylation of benzamides with alpha-bromo acid halides.

  • Synthesis and Antipathogenic Activity of Thiourea Derivatives (Limban et al., 2011): This study synthesized and characterized acylthioureas, including 2-bromophenyl derivatives. The compounds were tested for their antimicrobial activity against bacterial cells, demonstrating potential as novel anti-microbial agents with antibiofilm properties.

  • Synthesis of Atypical Antidopaminergic Agents (Högberg et al., 1990): This research synthesized benzamides, including (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, and evaluated their antidopaminergic properties. The compounds showed potential as antipsychotic agents with a low tendency to induce extrapyramidal side effects.

  • Characterization of N-Allyl-Piperidyl Benzamide Derivatives (Cheng De-ju, 2014): The study involves the synthesis and characterization of novel benzamide derivatives, including reactions with 5-bromo-2-hydroxybenzaldehyde.

  • Synthesis and Characterization of Metal Complexes (Binzet et al., 2009): This paper describes the synthesis of 4-bromo-N-(di-R-carbamothioyl)benzamide ligands and their metal complexes. The study provides insights into their structural and molecular characteristics.

  • Crystal Structures of Trifluoromethyl Benzamides (Suchetan et al., 2016): The research reports the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, providing valuable information about their molecular configurations.

  • Apoptosis Induction in Cancer Cell Lines (Imramovský et al., 2013): This study investigated substituted 2-hydroxy-N-(arylalkyl)benzamides for their antiproliferative and cytotoxic activity in cancer cell lines. Some compounds showed significant potential in reducing proliferation and inducing apoptosis in cancer cells.

properties

IUPAC Name

5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO2/c15-9-3-6-12(20)11(7-9)13(21)19-10-4-1-8(2-5-10)14(16,17)18/h1-7,20H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCFHRYMOQJJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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